3-Amino-4,5-dimethylbenzenesulfonamide
Overview
Description
Mechanism of Action
Target of Action
3-Amino-4,5-dimethylbenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, eye function, and folic acid synthesis, respectively .
Mode of Action
Sulfonamides generally act by inhibiting the enzymes they target . For instance, they can inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, a vital nutrient for bacterial growth .
Biochemical Pathways
By inhibiting enzymes like carbonic anhydrase and dihydropteroate synthetase, sulfonamides can affect several biochemical pathways. They can disrupt fluid and electrolyte balance, impair eye function, and inhibit bacterial growth by blocking folic acid synthesis .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of targeted enzymes by this compound can lead to various molecular and cellular effects. For instance, the inhibition of dihydropteroate synthetase can lead to a decrease in bacterial folic acid synthesis, resulting in inhibited bacterial growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect its metabolism and excretion .
Biochemical Analysis
Biochemical Properties
3-Amino-4,5-dimethylbenzenesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves binding to the active site of the enzyme, thereby affecting its activity. For instance, this compound may inhibit enzymes involved in metabolic pathways, altering the flux of metabolites and impacting overall cellular metabolism .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the overall impact of this compound on cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . Understanding these metabolic pathways is crucial for elucidating the biochemical role of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its biochemical activity . Studying the transport mechanisms of this compound is essential for understanding its overall impact on cellular function.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications may direct this compound to particular organelles, influencing its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Preparation Methods
The synthesis of 3-Amino-4,5-dimethylbenzenesulfonamide typically involves the reaction of 4,5-dimethylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-Amino-4,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-4,5-dimethylbenzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
3-Amino-4,5-dimethylbenzenesulfonamide can be compared with other similar compounds such as:
4-Amino-N,N-dimethylbenzenesulfonamide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
3-Amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide: Another similar compound with different alkyl groups, which may affect its solubility and reactivity.
Properties
IUPAC Name |
3-amino-4,5-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-3-7(13(10,11)12)4-8(9)6(5)2/h3-4H,9H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQMLWCILAYJQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406961 | |
Record name | 3-amino-4,5-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101251-33-6 | |
Record name | 3-amino-4,5-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4,5-dimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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